1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile
CAS No.:
Cat. No.: VC16200052
Molecular Formula: C22H24N2O2
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N2O2 |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 5-(2-oxopropyl)-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile |
| Standard InChI | InChI=1S/C22H24N2O2/c1-17(25)12-19-13-20-8-10-24(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14H,5,8-12,16H2,1H3 |
| Standard InChI Key | TWONHQUTOHFPQM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile (C22H24N2O2) features an indoline core substituted with a benzyloxypropyl group at position 1, a 2-oxopropyl group at position 5, and a nitrile group at position 7. The benzyloxy group (OCH2C6H5) distinguishes it from the benzoyloxy variant (OCOC6H5), which has been more extensively documented in public databases .
Molecular Characteristics
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Molecular Formula: C22H24N2O2
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Molecular Weight: 362.4 g/mol (estimated based on structural analogs )
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IUPAC Name: 3-[7-cyano-5-(2-oxopropyl)-2,3-dihydroindol-1-yl]propyl benzyl ether
The compound’s structure includes a rotatable bond count of 8 and a topological polar surface area of 70.4 Ų, comparable to its benzoyloxy counterpart . These properties influence its solubility and reactivity in synthetic processes.
Synthetic Routes and Industrial Applications
Role in Silodosin Production
Silodosin, marketed as RAPAFLO®, requires efficient synthetic routes for large-scale production. The compound serves as a precursor in a streamlined process that avoids hazardous steps like bromination and azidation .
Key Synthetic Steps (US Patent US9862681B2 )
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Alkylation: Indoline-7-carbonitrile is alkylated with 3-benzyloxypropyl bromide to introduce the benzyloxypropyl group.
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Aldol Condensation: The 5-position is functionalized via aldol condensation with acetone, forming the 2-oxopropyl substituent.
This method claims higher yields (>75% per step) and lower costs compared to prior routes using N-Boc protection .
Comparative Analysis with Benzoyloxy Analogs
The benzoyloxy variant (1-(3-benzoyloxypropyl)-5-(2-oxopropyl)-7-indolinecarbonitrile) is documented in Chinese patent CN102675182B . Key differences include:
| Property | Benzyloxy Derivative | Benzoyloxy Derivative |
|---|---|---|
| Substituent | OCH2C6H5 | OCOC6H5 |
| Molecular Formula | C22H24N2O2 | C22H22N2O3 |
| Synthetic Complexity | Lower (ether formation) | Higher (ester formation) |
| Yield | >75% | ~85% |
While the benzoyloxy route offers marginally higher yields, the benzyloxy method is preferred industrially due to cheaper starting materials .
Industrial Relevance and Patent Landscape
Advantages Over Traditional Methods
The US9862681B2 patent highlights the following improvements :
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Elimination of azide intermediates, reducing explosion risks.
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Avoidance of cryogenic conditions (-78°C), cutting energy costs.
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Simplified purification via crystallization instead of chromatography.
Recent Patent Activity
Challenges and Future Directions
Stability Concerns
The 2-oxopropyl group is prone to keto-enol tautomerism, necessitating strict temperature control (<25°C) during storage .
Green Chemistry Initiatives
Recent efforts aim to replace benzyl bromide with safer alkylating agents, though this remains experimental. Catalytic methods using Pd nanoparticles are under investigation to reduce metal waste .
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